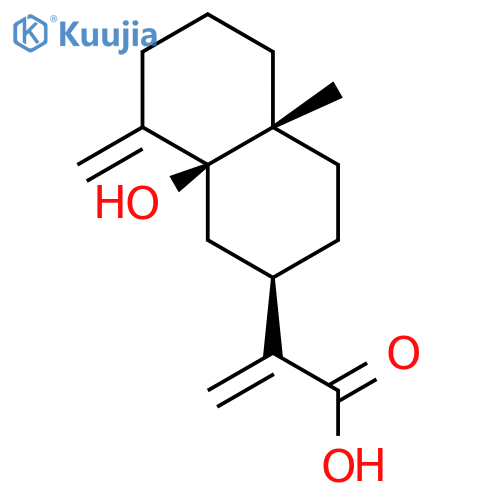Cas no 132185-84-3 ((2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid)

132185-84-3 structure
商品名:(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 化学的及び物理的性質
名前と識別子
-
- 5beta-Hydroxycostic acid
- 5β-Hydroxycostic acid
- 2-[(2R,4aR,8aS)-8a-Hydroxy-4a-methyl-8-methylenedecahydro-2-napht halenyl]acrylic acid
- (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-alpha,8-bis(methylene)-2-naphthaleneacetic acid
- [ "" ]
- 132185-84-3
- InChI=1/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s
- 5-Hydroxycostic acid
- 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
- 5
- 5beta-Hydroxtcostic acid
- DTXSID401314654
- FS-10299
- AKOS032948135
- 2-Naphthaleneacetic acid, decahydro-8a-hydroxy-4a-methyl-,8-bis(methylene)-, [2R-(2,4a,8a)]-; (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-,8-bis(methylene)-2-naphthaleneacetic acid
- cent-hydroxycostic acid
- 2-naphthaleneacetic acid, decahydro-8a-hydroxy-4a-methyl-alpha,8-bis(methylene)-, (2R,4aR,8aS)-
- rel-2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylenedecahydronaphthalen-2-yl]acrylic acid
- 2-(8a-Hydroxy-4a-methyl-8-methylene-decahydro-naphthalen-2-yl)-acrylic acid
- 5I(2)-Hydroxycostic acid
- 2-[(2R,4AR,8AS)-8A-HYDROXY-4A-METHYL-8-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-2-YL]PROP-2-ENOIC ACID
- 132185-83-2
- (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid
-
- MDL: MFCD20260456
- インチ: InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1
- InChIKey: UEQIFFFWXPAQCB-YUELXQCFSA-N
- ほほえんだ: CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 250.15689456g/mol
- どういたいしつりょう: 250.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 406.4±38.0 °C at 760 mmHg
- フラッシュポイント: 213.8±23.3 °C
- ようかいど: 極微溶性(0.45 g/l)(25ºC)、
- じょうきあつ: 0.0±2.1 mmHg at 25°C
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D212060-2.5mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 2.5mg |
$2193.00 | 2023-05-18 | ||
| TRC | D212060-0.25mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 0.25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D212060-1mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 1mg |
$ 800.00 | 2023-09-08 | ||
| TRC | D212060-.25mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 25mg |
$282.00 | 2023-05-18 | ||
| TargetMol Chemicals | TN3140-1 ml * 10 mm |
5beta-Hydroxycostic acid |
132185-84-3 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN3140-1 mL * 10 mM (in DMSO) |
5beta-Hydroxycostic acid |
132185-84-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| TargetMol Chemicals | TN3140-5 mg |
5beta-Hydroxycostic acid |
132185-84-3 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| A2B Chem LLC | AE41474-5mg |
5beta-Hydroxycostic acid |
132185-84-3 | 93.0% | 5mg |
$577.00 | 2024-04-20 | |
| Cooke Chemical | M3104935-1mg |
5β-Hydroxycosticacid |
132185-84-3 | 95% | 1mg |
RMB 1216.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13310-5mg |
2-[(2R,4aR,8aS)-8a-Hydroxy-4a-methyl-8-methylenedecahydro-2-napht halenyl]acrylic acid |
132185-84-3 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
132185-84-3 ((2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid) 関連製品
- 4586-68-9(Ilicic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量